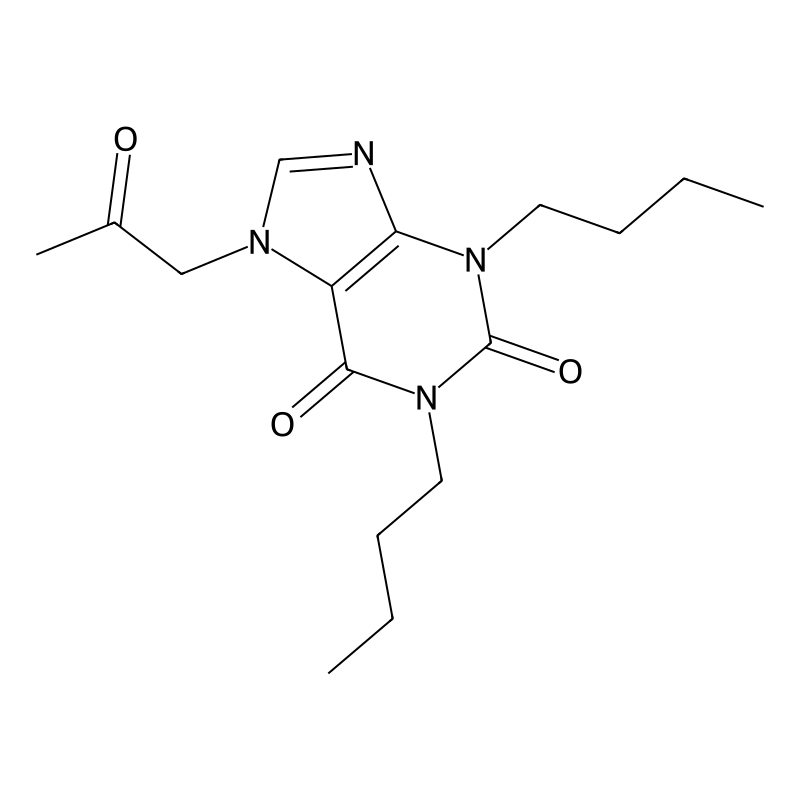

Denbufylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Signaling Pathway & Experimental Evidence

Denbufylline exerts its effects by increasing cAMP levels. The diagram below outlines the core signaling pathway affected by PDE4 inhibition.

Core signaling pathway of PDE4 inhibition by this compound

Key Experimental Evidence & Protocols

The effects of this pathway have been demonstrated in various experimental models:

Neuronal Excitability (in vitro)

- Methodology: Extracellular and intracellular recordings were taken from guinea pig hippocampal CA1 pyramidal cells. The amplitude of the population spike evoked by electrical stimulation of the Schaffer collateral/commissural pathway was measured [1].

- Finding: this compound (EC₅₀ = 0.76 µM) increased the population spike amplitude and reduced accommodation of action potential trains, indicating enhanced neuronal excitability via elevated cAMP [1].

Anti-inflammatory Effects (in vitro & ex vivo)

- Methodology: The compound's effect was studied in the context of lupus nephritis in MRL/lpr lupus-prone mice, a model of systemic autoimmunity. The readout was the secretion of the pro-inflammatory cytokine TNF-α [2].

- Finding: this compound was reported to reduce the secretion of TNF-α, confirming its anti-inflammatory potential via PDE4 inhibition [2].

Bone Metabolism (in vivo)

- Methodology: A study investigating bone loss in rats administered this compound. Bone mass and metabolism were analyzed using radiological and histomorphometric methods [3].

- Finding: this compound was found to prevent bone loss, an effect attributed to the promotion of bone formation and possible suppression of bone resorption, likely mediated by elevated cAMP in bone cells [3].

Research Context & Status

This compound has been explored for several therapeutic applications based on its mechanism, but its development was discontinued. The table below compares it with other PDE4 inhibitors.

| Inhibitor | Selectivity | Key Research Findings | Development Status |

|---|---|---|---|

| This compound | PDE4 (Xanthine) | Prevented bone loss in rats; reduced TNF-α in lupus model; enhanced hippocampal excitability [3] [1] [2]. | Development discontinued, partly due to poor pharmacokinetics [4]. |

| Rolipram | PDE4 | Well-characterized; used extensively as a research tool; effective in animal models of depression and inflammation; but causes emesis [5] [3]. | Not approved; early clinical trials. |

| FCPR03 | PDE4 (PDE4B/D) | Preclinical studies show antidepressant-like effects in LPS-treated mice and no emesis in beagle dogs at effective doses [5]. | Preclinical research. |

| Apremilast | PDE4 | Approved for psoriatic arthritis and plaque psoriasis; demonstrates the clinical viability of PDE4 inhibition for inflammatory diseases [2] [6]. | Approved (FDA). |

| Roflumilast | PDE4 | Approved to reduce exacerbations in severe COPD; confirms the anti-inflammatory potential of PDE4 inhibition in the lungs [6]. | Approved (FDA). |

Key Limitations in Research

For research and development professionals, it is crucial to note the key limitations associated with this compound:

- Pharmacokinetics: The development of this compound was discontinued specifically due to poor pharmacokinetics, which would have limited its efficacy and dosing convenience in clinical use [4].

- Emetic Potential: Like other first-generation PDE4 inhibitors, this compound likely carries the risk of side effects like nausea and vomiting, a major challenge for this drug class that newer inhibitors are attempting to overcome [5] [6].

- Limited Clinical Data: While preclinical data is promising, the clinical trial data for this compound is very limited. One cited study in patients with Alzheimer's disease and vascular dementia found no significant differences compared to placebo [7].

References

- 1. The low KM-phosphodiesterase inhibitor this compound enhances... [pubmed.ncbi.nlm.nih.gov]

- 2. Alterations of cAMP/cGMP Signaling in Lupus Nephritis Pathways [nephrojournal.com]

- 3. Phosphodiesterase inhibitors, pentoxifylline and rolipram, ... [sciencedirect.com]

- 4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 5. Inhibition of Phosphodiesterase 4 by FCPR03 Alleviates ... [pmc.ncbi.nlm.nih.gov]

- 6. BI 1015550 is a PDE4B Inhibitor and a Clinical Drug ... [frontiersin.org]

- 7. | 57076-71-8 this compound [chemicalbook.com]

what is Denbufylline used for

Primary Mechanism of Action

Denbufylline functions primarily as a selective inhibitor of a specific form of low-Km cAMP-specific phosphodiesterase 4 (PDE4) [1] [2]. This action increases cyclic adenosine monophosphate (cAMP) levels in cells, leading to various downstream effects.

The diagram below illustrates this core mechanism and its physiological consequences:

A key differentiator from classic xanthines like theophylline is this compound's significantly lower affinity for adenosine receptors [1] [2]. This property was intended to provide therapeutic benefits while avoiding adenosine-related side effects such as central nervous system stimulation, cardiac arrhythmias, and gastric hypersecretion.

Investigated Therapeutic Applications

Based on its mechanism, this compound was studied for several conditions as shown in the table below:

| Therapeutic Area | Proposed Effect / Rationale | Key Research Findings |

|---|---|---|

| Multi-infarct Dementia / Cognitive Impairment [3] [2] [4] | Increased cerebral blood flow and glucose utilization; modulation of neurotransmitter systems. | Animal studies showed increased cerebral blood flow and protection from ischemia-induced hippocampal cell loss [3]. A clinical trial reported a tendency for cognitive scores to improve, but the difference was not statistically significant [4]. |

| Respiratory Diseases (as a bronchodilator) [1] [5] | Relaxation of airway smooth muscle via increased cAMP. | Preclinical data indicated bronchodilatory properties [5]. Development for this use was not pursued, likely due to poor pharmacokinetics [1]. |

| Other Potential Effects [5] | Anti-inflammatory, anti-tumor, antioxidant. | These effects were noted in pre-clinical in-vitro or animal models, but were not the focus of clinical development [5]. |

Key Experimental Data and Protocols

The primary evidence for this compound's selectivity comes from in vitro enzymatic assays. The following methodology is adapted from foundational studies [2].

Experimental Protocol: Measuring PDE4 Inhibition

- Objective: To determine the inhibitory potency (IC₅₀) of this compound on PDE4 isoenzymes isolated from rat tissues and compare its selectivity against other phosphodiesterases and its affinity for adenosine receptors.

- Materials:

- This compound, theophylline, 3-isobutyl-1-methylxanthine (IBMX) as reference inhibitors.

- PDE enzymes isolated from rat cardiac ventricle and cerebrum.

- Radiolabeled cAMP (e.g., ³H-cAMP).

- Scintillation counter.

- Methodology:

- Tissue Preparation: Homogenize rat cardiac ventricle and cerebrum. Isolate cytosolic fractions via centrifugation.

- PDE Activity Assay: Incubate the tissue extract with ³H-cAMP and varying concentrations of this compound and reference compounds.

- Reaction Termination & Measurement: Stop the reaction by heating. Use a separation method (e.g., anion-exchange resin) to bind unhydrolyzed ³H-cAMP, while the product ³H-adenosine passes through. Measure the radioactivity of the product in the flow-through using a scintillation counter.

- Adenosine Receptor Binding Assay: In parallel, assess the affinity of this compound for adenosine A1 and A2 receptors using radiolabeled ligands in competitive binding assays.

- Key Data Analysis:

- Calculate PDE activity as a function of inhibitor concentration.

- Determine the IC₅₀ value (concentration causing 50% inhibition of enzyme activity).

- Compare the IC₅₀ of this compound for PDE4 against its IC₅₀ for other PDE families and its binding affinity (Ki) for adenosine receptors.

Summary of Key Experimental Results

The table below summarizes quantitative data from these critical experiments [1] [2]:

| Parameter | This compound | Theophylline | IBMX |

|---|---|---|---|

| PDE4 Inhibition (IC₅₀) | 0.8 - 1.9 µM (selective) | ~150 µM (non-selective) | ~9-14 µM (non-selective) |

| Adenosine A1 Receptor Affinity | Low (IC₅₀ ~20 µM) | High (IC₅₀ ~20 µM) | Moderate (IC₅₀ ~3.2 µM) |

| Key Differentiator | High PDE4 selectivity over adenosine receptor blockade. | Non-selective PDE inhibitor and potent adenosine receptor antagonist. | Relatively non-selective. |

Status in Drug Development

This compound remains an experimental compound and never reached the market as an approved drug [6]. Its clinical development was halted, primarily due to poor pharmacokinetics, which would have hindered its practical use as a medicine [1]. It is currently available for purchase from chemical suppliers strictly for research purposes [5] [4].

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. The ability of this compound to inhibit cyclic nucleotide... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of nootropics and metabolically active compounds in... [pubmed.ncbi.nlm.nih.gov]

- 4. | 57076-71-8 this compound [chemicalbook.com]

- 5. | CAS 57076-71-8 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 6. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

Mechanism of Action and Signaling Pathway

Denbufylline exerts its effects by selectively inhibiting the PDE4 enzyme. The following diagram illustrates the core signaling pathway affected by PDE4 inhibition, which underpins its anti-inflammatory and other physiological effects.

This compound inhibits PDE4, preventing cAMP degradation and promoting downstream anti-inflammatory signaling.

- Key Regulatory Proteins: The accumulated cAMP primarily activates PKA [1] [2]. The activated PKA catalytic subunit then phosphorylates key transcription factors like the cAMP-response element binding protein (CREB), which modulates the expression of genes involved in inflammation and cell regulation [2].

- Downstream Effects: This signaling cascade leads to the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-13) and an increase in anti-inflammatory cytokines (e.g., IL-10) [1] [2]. In the central nervous system, this pathway is vital for neuroplasticity, neurotransmission, and neuronal survival [3] [4].

Experimental Evidence & Protocols

The therapeutic potential of this compound is supported by specific preclinical experiments. The table below outlines the key methodologies from two pivotal studies.

| Study Focus | Experimental Model | Treatment Protocol | Key Outcome Measurements |

|---|

| Bone Loss Reduction [5] | In Vivo: Walker 256/S-bearing rats (model for cancer-associated bone loss). | Serial oral administrations of this compound. | • Bone mineral density (BMD) of femurs. • Histomorphometric analysis of osteoclast and osteoblast numbers per trabecular surface. | | Cytokine Inhibition [6] | Ex Vivo: Human basophil-enriched preparations from venous blood (5-15% purity, further purified to ≥90%). | Cells pre-incubated with this compound (15-30 min) before activation. | • Cytokine levels: IL-4 and IL-13 in supernatant after 4h and 20-24h, measured by ELISA. • Histamine release in supernatant, measured by fluorometric assay. |

Detailed Experimental Workflow

The following diagram maps the logical flow of a typical in vitro cytokine inhibition study, as described for human basophils.

Generalized workflow for evaluating this compound's effect on cytokine and histamine release from human basophils.

Research Context of PDE4 Inhibition

This compound is one of many compounds investigated for PDE4 inhibition. The table below compares it with other PDE4 inhibitors for context.

| Inhibitor Name | Status | Key Characteristics / Indications |

|---|---|---|

| This compound | Preclinical Research | Studied for bone loss, neuroinflammation, and basophil-mediated allergy [5] [6] [7]. |

| Rolipram | Prototype (Discontinued) | First selective PDE4 inhibitor; anti-inflammatory efficacy limited by nausea and emesis [1] [2]. |

| Roflumilast | Approved Drug | For severe COPD; demonstrates class side effects (nausea, diarrhea, weight loss) but has a better therapeutic index [8] [1]. |

| Apremilast | Approved Drug | For psoriatic arthritis and plaque psoriasis; oral administration with a manageable side effect profile [8] [1]. |

A significant challenge in developing PDE4 inhibitors has been their narrow therapeutic index, primarily due to mechanism-based side effects like nausea and emesis, which are linked to the inhibition of the PDE4D subtype [1] [9]. Newer strategies aim to develop inhaled inhibitors or subtype-selective inhibitors (e.g., for PDE4B) to improve the therapeutic window [9].

Current Status and Future Directions

It is important to note that This compound remains a research compound and has not been approved for clinical use. While it has shown promise in preclinical models, its development may have been limited by the class-wide challenge of side effects common to PDE4 inhibitors.

Current research in the PDE4 field is focused on:

- Novel Inhibitors: Identifying new chemical entities with better safety profiles [8] [10].

- Downstream Signaling: Moving "beyond PDE4 inhibition" to fully understand and potentially target specific downstream components of the cAMP signaling pathway for greater precision and fewer side effects [4].

References

- 1. Phosphodiesterase 4-targeted treatments for autoimmune diseases [bmcmedicine.biomedcentral.com]

- 2. Frontiers | Phosphodiesterase- 4 for the Treatment of... Inhibitors [frontiersin.org]

- 3. Modulation of Second Messenger Signaling in the Brain Through... [pmc.ncbi.nlm.nih.gov]

- 4. Beyond PDE : A comprehensive review on downstream... 4 inhibition [cris.maastrichtuniversity.nl]

- 5. Reduction of bone loss by this compound , an inhibitor of... [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of phosphodiesterase inhibitors on interleukin-4 and ... [pmc.ncbi.nlm.nih.gov]

- 7. | CAS 57076-71-8 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 8. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early ... [pmc.ncbi.nlm.nih.gov]

- 9. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for ... [frontiersin.org]

- 10. Identification of a novel PDE4 inhibitor inspired by leoligin ... [sciencedirect.com]

Denbufylline phosphodiesterase isozyme selectivity

Denbufylline at a Glance

The table below summarizes the core identity and pharmacological profile of this compound.

| Property | Description |

|---|---|

| Molecular Type | Small molecule, N-methylated xanthine derivative [1] |

| Molecular Weight | 320.18 Da [1] |

| Primary Target | Phosphodiesterase-4 (PDE4) family [1] [2] |

| Key Isozymes Targeted | PDE4A, PDE4B, PDE4D [1] |

| Adenosine Receptor Affinity | Low/negligible (a key differentiator from early xanthines like theophylline) [2] |

| Reported Development Status | Discontinued [2] |

Quantitative Data on Activity and Effects

This compound's pharmacological profile is defined by its potent inhibition of PDE4 and the resulting functional effects in various tissue and disease models.

Table 1: Functional Effects in Experimental Models

| Experimental Model | Observed Effect | Reported Potency (EC50/IC50 or Effective Concentration) | Citation |

|---|---|---|---|

| Guinea Pig Hippocampus (in vitro) | Increased neuronal excitability & population spike amplitude | EC50 = 0.76 µM; Significant effects at ≤ 300 nM [3] | |

| MRL/lpr Lupus-Prone Mouse Model (in vivo) | Reduced disease progression (decreased proteinuria, increased survival) | Used at experimental doses; less effective than PDE4 inhibitor NCS 613 [4] | |

| Guinea Pig Trachea (in vitro) | Potentiated relaxant responses to nonadrenergic, noncholinergic (NANC) nerve stimulation and a nitric oxide (NO) donor | Effective at 3 µM and 10 µM [5] |

Table 2: Selectivity and Binding Profile

| Parameter | Detail | Citation |

|---|---|---|

| PDE4 Selectivity | Selective PDE4 inhibitor; first xanthine derivative identified with negligible adenosine antagonism [2] | |

| Adenosine Receptor Binding (Rat Brain) | A1 IC50 = 20 µM; A2 IC50 = 46 µM (significantly higher than its PDE4 IC50, indicating good selectivity) [2] | |

| PDE4 Isozyme Inhibition | Reported to selectively inhibit a low KM, Ca2+/calmodulin-independent PDE4 isozyme [3] |

Key Experimental Protocols

The key findings on this compound are derived from several core experimental methodologies.

Electrophysiology in Hippocampal Tissue [3]

- Purpose: To investigate the drug's effect on neuronal excitability and synaptic transmission.

- Methodology:

- Preparation: Hippocampal slices are obtained from guinea pigs and maintained in vitro.

- Recording: Extracellular recordings measure the population spike amplitude in the CA1 region evoked by stimulation of the Schaffer collateral pathway. Intracellular recordings are made from CA1 pyramidal cells.

- Drug Application: this compound is applied cumulatively to establish concentration-response curves.

- Measured Parameters: Changes in population spike amplitude, membrane potential, input resistance, and accommodation of action potential trains.

In Vivo Lupus Disease Model [4]

- Purpose: To evaluate the therapeutic potential of PDE4 inhibition on autoimmune disease progression.

- Methodology:

- Animal Model: MRL/lpr lupus-prone mice are used, which spontaneously develop a disease resembling human systemic lupus erythematosus.

- Treatment: this compound is administered to the mice, and its effects are compared with other PDE4 inhibitors (e.g., pentoxifylline, NCS 613) and a control group.

- Outcome Measures: Survival rate, level of proteinuria (kidney damage marker), and ex vivo measurement of TNFα secretion from peripheral blood lymphocytes.

Isolated Tracheal Relaxation Assay [5]

- Purpose: To study the role of PDE4 in airway smooth muscle relaxation.

- Methodology:

- Preparation: Guinea pig tracheal strips are pre-contracted with histamine.

- Stimulation: Relaxant responses are evoked either by electrical field stimulation (to activate NANC nerves) or by application of a nitric oxide donor (SIN-1).

- Inhibition: Tissues are pre-treated with this compound to observe its potentiating effect on the relaxant responses.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively inhibiting the PDE4 enzyme. The following diagram illustrates the core signaling pathway affected by this mechanism, particularly in neurons and inflammatory cells.

This compound inhibits PDE4, increasing cAMP levels and downstream activity [3] [4].

Research Context and Rationale

- Therapeutic Rationale: PDE4 inhibition elevates cAMP, a key second messenger that suppresses inflammation and modulates neural activity [4]. This explains the research in lupus (anti-inflammatory) and neurology (cognitive enhancement) [3] [4].

- Differentiation from Early Xanthines: Unlike non-selective xanthines (e.g., theophylline), this compound's low adenosine receptor affinity aimed to reduce side effects, making it a cleaner tool for studying PDE4 [2].

- Development Status: Be aware that this compound is noted as a compound whose development was discontinued, with poor pharmacokinetics cited as a likely reason [2].

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. The low KM- phosphodiesterase inhibitor this compound enhances... [pubmed.ncbi.nlm.nih.gov]

- 4. Disease Progression in MRL/lpr Lupus-Prone Mice Is... | PLOS One [journals.plos.org]

- 5. Modulation of relaxant responses evoked by a nitric oxide donor and by... [pubmed.ncbi.nlm.nih.gov]

Clinical Trial Summary: Denbufylline in Dementia

A 1999 double-blind, placebo-controlled study investigated the efficacy of Denbufylline for cognitive dysfunction in dementia. Key details and results are summarized in the table below [1].

| Aspect | Details |

|---|---|

| Study Design | Randomized, double-blind, placebo-controlled; 16-week treatment after 4-week placebo run-in [1]. |

| Participants | 336 patients with dementia (110 with vascular/mixed dementia, 226 with Alzheimer's type) [1]. |

| Intervention | This compound (25 mg, 50 mg, or 100 mg) or placebo, given twice daily [1]. |

| Primary Outcomes | Mini-Mental State Examination (MMSE) & Wechsler Memory Test digit substitution subtest (DSST) [1]. |

| Key Efficacy Findings | • MMSE Score: Higher but not statistically significant vs. placebo; no dose-effect observed [1]. • DSST Score: No significant difference vs. placebo [1]. • Responder Analysis: 67% of this compound group vs. 46% of placebo group showed MMSE improvement (p < 0.05) [1]. | | Safety & Tolerability | No major adverse events ascribed to this compound; 68% of patients completed the study [1]. | | Conclusion | this compound was not deemed efficacious for Alzheimer's or vascular dementia, despite a trend toward improvement [1]. |

This compound's Pharmacological Profile

This compound is a xanthine derivative with a mechanism of action distinct from other drugs in its class [2].

- Primary Mechanism: It acts as a selective inhibitor of phosphodiesterase 4 (PDE4) enzymes, specifically subtypes PDE4A, PDE4B, and PDE4D [2]. By inhibiting PDE4, this compound prevents the breakdown of the intracellular second messenger cyclic AMP (cAMP), which is a key regulator of many physiological processes [2].

- Key Differentiator: Unlike theophylline, another xanthine, this compound has no significant effect on adenosine receptors. Antagonism of these receptors is responsible for many of the theophylline's side effects (e.g., central nervous system stimulation, cardiac arrhythmias) [3]. This gives this compound a potentially more favorable safety profile [3].

The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound.

This compound inhibits PDE4, preventing cAMP breakdown and potentiating its cellular effects.

Suggested Framework for Future Research

The older clinical study did not show significant efficacy, but this compound's specific PDE4 inhibition presents a biologically plausible mechanism. Future research could explore several areas:

- Newer Patient Cohorts: Investigating effects in different neurological conditions (e.g., traumatic brain injury, which has strong research links to cognitive dysfunction [4]) or patients stratified by specific biomarkers.

- Modern Methodologies: Employing advanced neuroimaging, electrophysiology, and more sensitive cognitive assessment tools that may detect subtler benefits.

- Combination Therapy: Evaluating this compound as an adjunct to other therapeutic agents to enhance cAMP-mediated signaling.

Conclusion for Researchers

- Evidence Status: The direct clinical evidence for this compound in treating cognitive dysfunction is limited and inconclusive, resting on a single, older negative trial [1].

- Mechanistic Rationale: The mechanistic rationale remains sound. Its targeted PDE4 inhibition and lack of adenosine-related side effects make it a candidate worthy of re-evaluation with modern research tools and hypotheses [2] [3].

References

- 1. in dementia: a double-blind controlled study this compound [pubmed.ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 3. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Bibliometric analysis of cognitive after... dysfunction [frontiersin.org]

Clinical Evidence for Denbufylline in Dementia

The primary source of clinical data for Denbufylline in dementia is a double-blind, controlled study published in 1999 [1]. The key design elements and outcomes are summarized below.

Table 1: Key Design of the this compound Clinical Trial [1]

| Aspect | Detail |

|---|---|

| Objective | Evaluate cognitive efficacy in vascular/mixed dementia (VD) and Alzheimer's type (DAT) |

| Study Design | Randomized, double-blind, placebo-controlled |

| Patients | 336 total (110 with VD; 226 with DAT) |

| Treatment Groups | This compound (25 mg, 50 mg, or 100 mg) or Placebo, twice daily for 16 weeks |

| Prior Phase | 4-week single-blind placebo run-in period |

| Completion Rate | 68% of patients completed the study |

| Primary Outcomes | Mini-Mental State Examination (MMSE), Digit Symbol Substitution Test (DSST) |

Table 2: Efficacy and Safety Outcomes [1]

| Outcome Category | Finding |

|---|---|

| MMSE Score | Higher scores in all this compound groups vs. placebo at endpoint; differences were not statistically significant. |

| Dose Response | No clear dose-effect relationship observed. |

| Responder Analysis | 67% of this compound patients showed MMSE improvement vs. 46% on placebo (p < 0.05). |

| DSST Performance | No significant difference from placebo. |

| Diagnosis Subgroup | Responses in VD patients were similar to those in DAT patients. |

| Safety Profile | No major adverse events were attributed to this compound. |

| Overall Conclusion | This compound was not deemed efficacious for DAT or VD, though it showed a non-significant trend toward improvement [1]. |

Proposed Modern Research Approaches

The 1999 trial did not establish this compound's efficacy, but its exploration can be refined using contemporary research frameworks.

In Silico Screening for Drug Repurposing

Modern drug discovery can leverage in silico screening to predict a compound's potential. This approach uses gene expression data from cognitively enhanced versus control animal brains to create a "signaling pathway cloud" – a biological fingerprint of enhanced cognition [2]. Potential drugs, including this compound, can be ranked based on their ability to mimic this pathway activation profile, prioritizing candidates for costly pre-clinical and clinical trials [2].

Utilizing Validated Animal Models

Well-characterized animal models are crucial for studying dementia mechanisms and evaluating therapeutics. The cuprizone (CPZ)-induced demyelination mouse model is a relevant tool for investigating cognitive deficits related to impaired hippocampal neurogenesis, a process linked to memory formation [3]. The protocol involves feeding mice a CPZ diet to induce demyelination, followed by behavioral tests and tissue analysis to assess neurogenesis and neuronal development [3]. Other models, such as genetic models for Alzheimer's disease, are also extensively used and detailed in specialized resources [4].

Investigating Neuroprotective Signaling Pathways

Lithium, a known cognitive enhancer, provides a template for understanding multi-target mechanisms. It inhibits Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in dementia pathology [5]. GSK-3 inhibition leads to a cascade of neuroprotective effects, including enhanced neurogenesis (via Wnt/β-catenin), synaptic maintenance (via CREB/BDNF), and reduced oxidative stress (via Nrf2) and inflammation [5]. If this compound's mechanism intersects with these pathways, it could suggest a broader neuroprotective role.

The diagram below illustrates this multi-target mechanism, which serves as a reference for investigating other potential cognitive enhancers like this compound.

Multi-target neuroprotective mechanisms of lithium as a reference for dementia therapeutic research.

Conclusion and Strategic Outlook

The existing clinical evidence for this compound in dementia is limited and does not support its efficacy [1]. However, the compound's history suggests it may have underlying biological activity worthy of re-examination with modern tools.

For researchers, the path forward would involve:

- Mechanism of Action Studies: Using in silico screening [2] to hypothesize and lab experiments to validate this compound's impact on key pathways like those involving GSK-3 [5].

- Pre-clinical Validation: Employing established animal models of dementia [3] [4] to rigorously test its effects on cognitive function and neuropathology.

- Biomarker-Driven Clinical Trials: Future human studies should incorporate modern diagnostic biomarkers and focus on well-defined patient subgroups that might best respond to its mechanism.

References

- 1. in this compound : a double-blind controlled study dementia [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Screening and personalizing nootropic drugs and cognitive ... [frontiersin.org]

- 3. to establish a demyelinated Protocol to study... animal model [pmc.ncbi.nlm.nih.gov]

- 4. of Animal | SpringerLink Models Dementia [link.springer.com]

- 5. Frontiers | Molecular Mechanisms of Lithium Action: Switching the Light... [frontiersin.org]

Denbufylline cerebral ischemia treatment

Quantitative Data Summary

The table below summarizes the key quantitative findings from the primary preclinical study on Denbufylline.

| Parameter | Value / Finding | Experimental Context |

|---|---|---|

| EC₅₀ for population spike increase | 0.76 μM [1] | Guinea pig hippocampal slices, in vitro [1] |

| Comparison to IBMX EC₅₀ | 1.04 μM (IBMX was less potent at low concentrations) [1] | Guinea pig hippocampal slices, in vitro [1] |

| Effect on membrane potential | Depolarization of 2–5 mV [1] | Intracellular recordings from CA1 pyramidal cells [1] |

| Effect on input resistance | Increase of 10–20% [1] | Intracellular recordings from CA1 pyramidal cells [1] |

| Key observed effect | Blocked accommodation of action potential trains [1] | Current injection in CA1 pyramidal cells [1] |

Experimental Protocol Details

The core findings on this compound are derived from the following experimental methodology [1]:

- Preparation: Guinea pigs were sacrificed, and their brains were rapidly removed. Transverse hippocampal slices (400 μm thick) were prepared and maintained in an interface chamber.

- Environment: Slices were continuously perfused with an artificial cerebrospinal fluid (ACSF) saturated with a gas mixture (95% O₂, 5% CO₂) and maintained at a temperature of 30.5°C.

- Electrophysiology:

- Extracellular Recording: Population spikes (a measure of synchronous neuronal firing) were recorded from the CA1 pyramidal cell layer using glass microelectrodes. These spikes were evoked by electrical stimulation of the Schaffer collateral/commissural pathway.

- Intracellular Recording: Intracellular recordings from CA1 neurons were made using microelectrodes filled with potassium acetate. Input resistance was measured by applying hyperpolarizing current pulses.

- Drug Application: this compound was dissolved in the ACSF and applied to the slices by switching the perfusion solution. Concentration-response curves were constructed by applying increasing concentrations of the drug.

- Data Analysis: The amplitude of the population spike was measured before and after drug application. The concentration that produced a half-maximal response (EC₅₀) was determined from the concentration-response curve.

Proposed Signaling Pathway

The study suggests that this compound enhances synaptic transmission by inhibiting a specific phosphodiesterase isozyme, leading to increased levels of a key cellular messenger. The diagram below illustrates this proposed mechanism.

Proposed mechanism of this compound action via PDE inhibition and cAMP signaling [1].

Research Status and Context

It is important to interpret the above data with the following context:

- Dated Evidence: The primary mechanistic study on this compound is from 1990 [1]. A 2020 review on PDE inhibitors for Alzheimer's disease mentioned this compound but characterized the clinical evidence for it as "promising but preliminary and inconclusive" [2].

- Lack of Recent Development: The search did not reveal any recent clinical trials, development programs, or subsequent significant publications focused on this compound for cerebral ischemia. The current research focus for ischemic stroke has shifted to other approaches, such as novel thrombolytics like tenecteplase and LT3001, or entirely different mechanisms like miRNA inhibitors and succinate oxidation blockers [3] [4] [5].

- Therapeutic Class Context: this compound is a PDE inhibitor. Another PDE4 inhibitor, Rolipram, has been more extensively studied and has been shown to image PDE4 binding in the brain, indicating the relevance of this target [6]. However, the development of many PDE4 inhibitors for central nervous system (CNS) conditions has been challenged by side effects, such as emesis, which has driven research into better-tolerated compounds [7].

References

- 1. The low KM-phosphodiesterase inhibitor this compound ... [link.springer.com]

- 2. Phosphodiesterase Inhibitors for Alzheimer's Disease [pmc.ncbi.nlm.nih.gov]

- 3. Lumosa announces positive results from trial of stroke ... [ddw-online.com]

- 4. Development of tenecteplase for stroke thrombolysis [nature.com]

- 5. UConn Researchers Developing Treatment to Reverse Brain ... [today.uconn.edu]

- 6. 11C]rolipram in rat brain, lung and heart - ... [sciencedirect.com]

- 7. Inhibition of Phosphodiesterase 4 by FCPR03 Alleviates ... [mdpi.com]

Mechanism of Action: How Denbufylline Affects Hippocampal Neurons

The following diagram illustrates the primary signaling pathway through which denbufylline increases neuronal excitability.

This elevation of cAMP leads to several cellular changes that enhance excitability, as detailed in the table below.

| Observed Effect | Experimental Measurement | Proposed Underlying Mechanism |

|---|---|---|

| Increased Population Spike Amplitude | Concentration-dependent increase in CA1 population spike amplitude (EC~50~ = 0.76 µM) [1] | Enhanced synaptic transmission due to cAMP accumulation in pre- and/or postsynaptic neurons [1] |

| Postsynaptic Depolarization | Small depolarization (2–5 mV) in CA1 pyramidal cells [1] | Increased membrane input resistance (10–20%), making the neuron more responsive to excitatory input [1] |

| Reduced Spike Accommodation | Blockade of action potential accommodation during sustained depolarization [1] | cAMP/PKA-mediated modulation of ion channels (e.g., potassium channels) that control firing patterns [1] |

Key Experimental Findings and Data

The experimental evidence for this compound's effects is largely derived from in vitro electrophysiology studies on guinea pig hippocampus. The table below summarizes the quantitative findings.

| Experimental Parameter | Result for this compound | Context / Comparison |

|---|---|---|

| Potency (EC~50~) | 0.76 µM [1] | The non-selective PDE inhibitor IBMX had an EC~50~ of 1.04 µM [1] |

| Relative Potency at Low Concentrations | Significantly more potent than IBMX at concentrations ≤ 300 nM [1] | Suggests high affinity for its target isozyme at low concentrations [1] |

| Effective Test Concentration | 300 nM [1] | This concentration was used for detailed intracellular recordings [1] |

| Target Enzyme | Low K~M~, Ca²⁺/calmodulin-independent cAMP-PDE (PDE4) [1] [2] | This compound is a selective PDE IV inhibitor [2] |

Detailed Experimental Protocol

The foundational findings on this compound are based on the following methodology [1]:

- Preparation: Horizontal hippocampal slices (about 350-400 µm thick) were obtained from guinea pigs and maintained in an oxygenated artificial cerebrospinal fluid (ACSF) solution in vitro.

- Stimulation and Recording:

- Extracellular Recording: The Schaffer collateral/commissural fibers were electrically stimulated with a bipolar electrode. The resulting population spike (a measure of synchronous neuronal firing) was recorded in the CA1 pyramidal cell layer using a glass microelectrode filled with NaCl.

- Intracellular Recording: CA1 pyramidal cells were impaled with glass microelectrodes filled with potassium acetate for measuring membrane potential and input resistance. Current pulses were injected to study action potential accommodation.

- Drug Application: this compound was dissolved in the ACSF and applied to the bath. Concentration-response curves were constructed by measuring the increase in population spike amplitude against the log of the drug concentration.

The workflow of this protocol is summarized in the following diagram:

Research Context and Comparative Inhibitors

- PDE4 Family Relevance: The PDE4 family, targeted by this compound, is the largest PDE family and is critical for central nervous system signaling by hydrolyzing cAMP [3]. Inhibition of this family is a recognized therapeutic strategy for various neurological and psychiatric conditions [3].

- Comparison with Other Xanthines: Unlike the non-selective methylxanthine aminophylline (which readily crosses the blood-brain barrier and increases locomotor activity), doxofylline is another xanthine that, despite good brain penetration, does not show central stimulant effects, likely due to low affinity for adenosine receptors [4]. This highlights that this compound's primary excitatory mechanism is PDE4 inhibition, not adenosine receptor antagonism [1] [2].

- Modern PDE4 Inhibitor Development: Newer PDE4 inhibitors like FCPR03 are being developed to retain therapeutic efficacy (e.g., antidepressant and anti-inflammatory effects) while minimizing side effects like emesis, a major challenge for early PDE4 drugs [5] [3]. Current strategies include developing allosteric inhibitors and disrupting specific PDE4-protein interactions within cellular compartments [3].

References

- 1. The low KM-phosphodiesterase inhibitor this compound enhances... [link.springer.com]

- 2. | CAS 57076-71-8 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 3. PDE4, Open New Adapted Therapeutic Approaches [mdpi.com]

- 4. Doxofylline in rat brain in relation to locomotor activity [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Phosphodiesterase 4 by FCPR03 Alleviates ... [pmc.ncbi.nlm.nih.gov]

Chemical and Pharmacological Profile

The table below summarizes the core identifying and chemical information for Denbufylline:

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| Synonym | BRL 30892 [1] [2] |

| CAS Number | 57076-71-8 [1] [3] |

| Molecular Formula | C₁₆H₂₄N₄O₃ [1] [3] |

| Molecular Weight | 320.39 g/mol [3] |

| Mechanism of Action | Selective Phosphodiesterase-4 (PDE4) inhibitor [1] [2] |

| Drug Status | Experimental [1] |

This compound is classified as a small molecule drug and an experimental PDE4 inhibitor [1]. This mechanism means it works by preventing the breakdown of the intracellular second messenger, cyclic AMP (cAMP). Increased cAMP levels lead to various downstream effects, including vasodilation of cerebral vessels and activation of the hypothalamic-pituitary-adrenal (HPA) axis [3].

Research and Experimental Findings

The table below summarizes the key biological targets and observed effects of this compound based on available literature:

| Target/Area | Observed Effect or Finding |

|---|---|

| PDE4 Enzyme Family (PDE4A, PDE4B, PDE4D) [1] | Primary molecular target; inhibition elevates cAMP [1]. |

| Central Nervous System | Increased hypothalamic cAMP, CRH, and plasma ACTH/corticosterone in animals [3]. |

| Cerebral Vasculature | Promotes vasodilation, potentially improving blood flow in the brain [3]. |

| Clinical Trials (Dementia) | No significant improvement over placebo in patients with Alzheimer's disease or vascular dementia [3]. |

Research Limitations and Pathways

The relationship between this compound's molecular action and its observed physiological effects can be visualized through the following signaling pathway:

This compound inhibits PDE4, increasing cAMP levels to activate physiological responses.

Based on the available data, here are the primary limitations in current research:

- Lack of Detailed Protocols: The search results do not contain the detailed methodologies for key experiments that you requested.

- Insufficient Clinical Data: While some clinical trials are mentioned, specific quantitative results, dosing information, and comprehensive study designs are not available in these sources.

- Unclear Commercial Status: It is listed as an experimental drug, and while some vendors offer it for research purposes, its developmental status is unclear [1] [3].

References

Denbufylline experimental drug profile

Denbufylline Drug Profile Summary

The table below summarizes the core identity and pharmacological data for this compound.

| Profile Aspect | Details |

|---|---|

| Drug Status | Experimental [1] |

| Chemical Identifiers | • CAS Number: 57076-71-8 • UNII: 04B949KO6F • Molecular Formula: C16H24N4O3 • Molecular Weight: 320.18 Da [1] | | Mechanism of Action | Selective inhibitor of Phosphodiesterase 4 (PDE4) isoenzymes (PDE4A, PDE4B, PDE4D) [1] [2] | | Key Characteristics | • Xanthine derivative without significant adenosine receptor antagonism [2] • 10-100 times more potent than Pentoxifylline in improving blood cell deformability and reducing blood viscosity in a rat model [3] | | Therapeutic Effects (Preclinical) | • Reduces whole blood viscosity [3] • Increases deformability (filterability) of red and white blood cells [3] | | Development History | Development was discontinued due to poor pharmacokinetic properties [2] |

Pharmacological Mechanism and Rationale

This compound is a significant early-stage selective PDE4 inhibitor. Its development was an important step in creating xanthine-based drugs that avoid the side effects associated with older compounds in this class [2].

- PDE4 Selectivity: As a selective PDE4 inhibitor, this compound prevents the breakdown of the second messenger cyclic AMP (cAMP) [1]. Elevated cAMP levels in cells typically lead to smooth muscle relaxation and suppression of inflammatory cell activity.

- Lack of Adenosine Antagonism: Unlike non-selective xanthines such as Theophylline, this compound was specifically noted for its negligible adenosine antagonism [2]. Antagonism of adenosine receptors is considered a primary cause of side effects like central nervous system stimulation, cardiac arrhythmias, and gastric hypersecretion seen with Theophylline [4].

Visualizing the Core Mechanism of Action

The following diagram illustrates this compound's primary pharmacological target and downstream cellular effects based on the information available.

This diagram outlines this compound's primary action: inhibiting PDE4 to increase intracellular cAMP, leading to key physiological effects. The improved blood rheology is a directly observed effect in preclinical models [3], while smooth muscle relaxation and anti-inflammatory effects are inferred from the established consequences of PDE4 inhibition.

Research Gaps and Limitations

The search results confirm that this compound is no longer in active development, which limits the availability of public, in-depth data [2]. The following specific information you requested is not available in the current search results:

- Detailed, step-by-step experimental protocols for key studies.

- Comprehensive signaling pathway maps beyond the primary PDE4/cAMP mechanism. -- Quantitative data from a full range of pharmacological and toxicological assays.

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. The effect of this compound on the viscosity of rat whole blood and on... [pubmed.ncbi.nlm.nih.gov]

- 4. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Denbufylline Buccal Delivery System

Introduction to Buccal Drug Delivery

Buccal drug delivery represents a promising alternative to conventional oral administration by utilizing the buccal mucosal membrane lining the oral cavity as a site for drug absorption. This route offers significant advantages including avoidance of first-pass metabolism, improved bioavailability for certain drugs, and enhanced patient compliance due to ease of administration and non-invasiveness [1]. The buccal region is particularly attractive for sustained drug delivery applications due to its relatively immobile mucosa and rich vascular supply that facilitates direct entry of drug molecules into the systemic circulation.

The denbufylline buccal delivery system represents an innovative approach to overcoming the challenges associated with administering hydrophobic drugs via this route. This compound, a hydrophobic drug substance, presents significant formulation challenges due to its poor water solubility, which can limit absorption across the buccal mucosa. The development of a specialized hydrogel-based delivery system addresses these limitations through advanced biomaterials and formulation strategies that enhance drug loading, release kinetics, and mucosal adhesion [2] [3].

Formulation Components and Material Characterization

Core Formulation Materials

The this compound buccal delivery system employs several key components that collectively contribute to its functionality:

Palmitoyl Glycol Chitosan (GCP): This modified chitosan derivative serves as the primary polymer matrix. The palmitoyl groups introduce hydrophobic character to the polymer, enabling enhanced compatibility with the hydrophobic drug this compound. Three variants with diminished hydrophobicity (GCP12 > GCP11 > GCP21) were synthesized and characterized using ¹H nuclear magnetic resonance to confirm the degree of substitution [2] [3].

This compound: This model hydrophobic drug possesses physicochemical characteristics that make it challenging to deliver via mucosal routes. Its molecular structure and lipophilic nature necessitate specialized formulation approaches to achieve adequate buccal absorption and sustained release profiles.

Sodium Glycodeoxycholate (GDC): This bile salt derivative functions as a penetration enhancer by transiently altering the barrier properties of the buccal mucosa. GDC operates through multiple mechanisms including membrane fluidization and extraction of membrane components, thereby facilitating improved drug permeation across the buccal epithelium [2] [3].

Carbopol 974NF: This commercial polymer served as a control material in comparative studies, representing conventional mucoadhesive approaches for buccal drug delivery [2].

Hydrogel Preparation Protocol

Materials and Equipment:

- Palmitoyl glycol chitosan (GCP) polymers

- This compound powder

- Sodium glycodeoxycholate (GDC)

- Deionized water

- Freeze-dryer apparatus

- Magnetic stirrer/hot plate

- Scanning electron microscope

- Texture analyzer for mucoadhesion testing

Procedure:

Polymer Dispersion Preparation:

- Disperse the appropriate GCP polymer variant (GCP12, GCP11, or GCP21) in deionized water at a concentration of 2-5% w/v.

- Stir continuously using a magnetic stirrer at 500-700 rpm for 4-6 hours until complete dispersion is achieved.

Drug Incorporation:

- Add this compound to the polymer dispersion at a ratio of 20:12 (polymer:drug).

- For formulations containing penetration enhancer, incorporate GDC at a ratio of 1.5 relative to polymer.

- Continue stirring for an additional 2 hours to ensure homogeneous distribution.

Freeze-Drying Process:

- Transfer the homogeneous dispersion into appropriate molds.

- Freeze at -40°C for 4-6 hours until completely solid.

- Place in a freeze-dryer and maintain at -50°C under vacuum (0.1-0.2 mBar) for 24-48 hours.

- Gradually increase temperature to 25°C over the final 6 hours to complete the drying process.

Storage Conditions:

- Store the resulting hydrogels in sealed containers with desiccant at 2-8°C until characterization and use.

Physicochemical Characterization Methods

Hydration and Erosion Studies

Objective: To evaluate the water uptake capacity and erosion behavior of the GCP hydrogels, which directly influence drug release kinetics and mucoadhesive performance.

Protocol:

- Sample Preparation: Cut hydrogel samples into uniform discs (diameter: 10 mm, thickness: 2 mm) and weigh accurately (W₀).

- Hydration Measurement:

- Immerse each sample in simulated saliva buffer (pH 6.8) maintained at 37°C.

- At predetermined time intervals (0.5, 1, 2, 4, 6, 8 hours), remove samples, gently blot excess surface water, and record the hydrated weight (Wₕ).

- Calculate hydration percentage using: Hydration (%) = [(Wₕ - W₀)/W₀] × 100.

- Erosion Assessment:

- After hydration measurements, dry the samples completely in an oven at 40°C until constant weight is achieved (W𝒹).

- Calculate erosion percentage using: Erosion (%) = [(W₀ - W𝒹)/W₀] × 100.

Expected Results: this compound reduces porosity, erosion, and hydration of the gels, while GDC increases hydration and erosion parameters [2].

Mucoadhesion Testing

Objective: To quantify the adhesive strength between the hydrogel formulations and buccal mucosal tissue.

Protocol:

- Tissue Preparation: Obtain fresh porcine buccal mucosa from a local abattoir and store in Krebs buffer at 4°C until use (within 24 hours of collection).

- Test Setup: Mount the mucosal tissue on a texture analyzer platform and secure the hydrogel sample to the movable probe.

- Measurement Parameters:

- Apply a pre-load force of 0.5N for 5 minutes to establish initial contact.

- Withdraw the probe at a constant speed of 1 mm/min.

- Record the maximum detachment force (Fₘₐₓ) and work of adhesion (Wₐ).

- Data Analysis: Compare results against control Carbopol 974NF tablets.

Expected Results: All GCP gels demonstrate mucoadhesive properties but less than control CP tablets [2].

Microstructural Characterization

Objective: To visualize the internal architecture and porosity of the hydrogels using scanning electron microscopy.

Protocol:

- Sample Preparation:

- Cut hydrogel samples into thin sections (1-2 mm thickness) using a sharp blade.

- Mount on aluminum stubs using conductive double-sided tape.

- Sputter-coat with gold-palladium alloy for 60 seconds at 15-20 mA.

- Imaging Parameters:

- Use scanning electron microscope operated at 10-15 kV accelerating voltage.

- Capture images at various magnifications (100× to 5000×) to visualize both surface and cross-sectional morphology.

- Image Analysis:

- Assess pore size distribution, interconnectivity, and wall thickness using image analysis software.

- Compare the microstructure of formulations with and without this compound and GDC.

Expected Results: this compound reduces porosity while GDC creates more open porous structures [2].

In Vivo Evaluation Protocol

Animal Model and Dosing

Objective: To evaluate the buccal absorption and sustained release characteristics of this compound from the optimized GCP formulations.

Protocol:

- Animal Selection: Use New Zealand White rabbits (2.5-3.0 kg) with approval from the institutional animal ethics committee.

- Study Groups:

- Group 1: GCP12, this compound, GDC (20:12:1.5) formulation

- Group 2: Carbopol 974NF, this compound, GDC (60:36:4) tablets (control)

- Minimum of 6 animals per group for statistical significance.

- Dosing Procedure:

- Fast animals for 12 hours prior to dosing with free access to water.

- Apply the hydrogel or tablet formulation to the buccal mucosa under light anesthesia.

- Maintain the formulation in place for the duration of the study.

- Sample Collection:

- Collect blood samples (0.5-1.0 mL) from the marginal ear vein at predetermined time intervals (0, 0.5, 1, 2, 3, 4, 5 hours post-administration).

- Process samples immediately by centrifugation at 5000 × g for 10 minutes.

- Store plasma at -80°C until analysis.

Analytical Method for this compound Quantification

Objective: To develop a specific and sensitive method for quantifying this compound concentrations in plasma samples.

Protocol:

- Sample Preparation:

- Thaw plasma samples at room temperature.

- Add 100 μL of internal standard solution to 200 μL of plasma.

- Precipitate proteins by adding 500 μL of acetonitrile and vortex for 2 minutes.

- Centrifuge at 10,000 × g for 10 minutes and collect the supernatant.

- HPLC Conditions:

- Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)

- Mobile Phase: Acetonitrile:phosphate buffer (pH 4.5) (45:55 v/v)

- Flow Rate: 1.0 mL/min

- Detection: UV detector set at 274 nm

- Injection Volume: 50 μL

- Calibration Curve:

- Prepare this compound standards in blank plasma covering the concentration range of 0.1-20 μg/mL.

- Construct a calibration curve by plotting peak area ratio (drug/internal standard) against concentration.

- Apply linear regression analysis with weighting factor of 1/x².

Expected Results: this compound is detected 0.5 hours after dosing with the GCP12 formulation and delivery is sustained for at least 5 hours after dosing. In comparison, delivery from the CP tablets is not sustained and is first detected 1 hour after dosing [2].

Data Analysis and Interpretation

Pharmacokinetic Analysis

Objective: To calculate pharmacokinetic parameters that characterize the buccal absorption of this compound from the different formulations.

Protocol:

- Parameter Calculation:

- Use non-compartmental analysis to determine key pharmacokinetic parameters.

- Cₘₐₓ: Maximum observed plasma concentration

- Tₘₐₓ: Time to reach maximum concentration

- AUC₀₋ₜ: Area under the plasma concentration-time curve from zero to last measurable time point

- AUC₀₋∞: Area under the plasma concentration-time curve from zero to infinity

- MRT: Mean residence time

- Statistical Analysis:

- Perform one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons.

- Consider p-values < 0.05 as statistically significant.

- Express all data as mean ± standard deviation.

Comparative Performance Table

Table 2: Comparative performance of this compound buccal delivery systems

| Formulation | Mucoadhesive Strength (N) | Hydration Capacity (%) | Erosion Rate (%/h) | Tₘₐₓ (h) | Sustained Release Duration (h) |

|---|---|---|---|---|---|

| GCP12 with this compound and GDC | Moderate | 150-200% | 15-20% | 0.5 | ≥5 |

| Carbopol 974NF Control | High | 300-400% | 25-35% | 1.0 | <3 |

Mechanism of Action and Drug Release Kinetics

The this compound buccal delivery system operates through multiple coordinated mechanisms that enable sustained release and enhanced permeation across the buccal mucosa. The palmitoyl glycol chitosan matrix provides a hydrophobic environment that facilitates partitioning of the hydrophobic drug this compound, while the freeze-drying process creates a porous architecture that controls water penetration and subsequent drug release. The incorporation of sodium glycodeoxycholate as a penetration enhancer modifies the barrier properties of the buccal epithelium through interactions with membrane components, thereby facilitating transcellular transport of this compound.

The drug release kinetics from the GCP hydrogels follow a combination of diffusion-controlled and erosion-mediated mechanisms. Initially, hydration of the polymer matrix creates water-filled pores through which dissolved drug molecules diffuse. As hydration progresses, the polymer chains undergo gradual relaxation and dissolution, leading to continuous erosion of the matrix and further release of incorporated drug. The sustained release profile observed with the GCP12 formulation (up to 5 hours) suggests predominant diffusion-controlled mechanism in the initial phase followed by erosion-mediated release in the later stages.

Diagram 1: Drug release and absorption mechanisms from this compound buccal hydrogels

Troubleshooting and Technical Considerations

Common Formulation Issues

Inadequate Mucoadhesion:

- Problem: Hydrogels detach from buccal mucosa before complete drug release.

- Solution: Optimize polymer concentration or incorporate additional mucoadhesive polymers such as polyacrylic acid derivatives.

Rapid Drug Release:

- Problem: Burst release followed by incomplete sustained release phase.

- Solution: Modify freeze-drying parameters to create more tortuous pore structure or adjust polymer:drug ratio.

Poor Drug Permeation:

- Problem: Adequate drug release but insufficient buccal absorption.

- Solution: Optimize concentration of penetration enhancer or combine multiple enhancers with complementary mechanisms.

Regulatory Considerations

When developing buccal drug delivery systems for human application, several regulatory aspects must be addressed:

- Biocompatibility Testing: Perform comprehensive cytotoxicity and irritation studies using reconstituted human buccal epithelium models.

- Stability Studies: Conduct accelerated stability testing according to ICH guidelines to establish shelf life and storage conditions.

- Scale-up Considerations: Address potential changes in hydrogel properties during manufacturing scale-up from laboratory to production scale.

Conclusion and Future Perspectives

The this compound buccal delivery system utilizing physically cross-linked palmitoyl glycol chitosan hydrogels represents a promising platform for sustained delivery of hydrophobic drugs via the buccal route. The optimized GCP12 formulation demonstrated faster onset (0.5 hours) and prolonged duration (≥5 hours) of drug delivery compared to conventional Carbopol-based systems. The incorporation of sodium glycodeoxycholate as a penetration enhancer further improved the system's performance by increasing hydration and erosion rates, thereby facilitating drug release and permeation.

Future development efforts should focus on further optimization of the polymer composition to enhance mucoadhesive properties without compromising the sustained release characteristics. Additionally, clinical translation of this technology will require comprehensive safety assessment of repeated application on buccal mucosa and demonstration of consistent performance in human subjects. The modular nature of this platform technology also allows for adaptation to other hydrophobic drugs facing similar delivery challenges, potentially expanding its applications beyond this compound.

References

Sustained Delivery of Denbufylline via Hydrogel: Application Notes and Experimental Protocols

Introduction and Rationale

Denbufylline is a selective phosphodiesterase 4 (PDE4) inhibitor investigated for potential therapeutic applications. Its development has been challenged by poor pharmacokinetics, making it an ideal candidate for formulation into a sustained-release delivery system. [1] Hydrogels offer a solution to these challenges by providing a controlled release matrix that can enhance bioavailability, reduce dosing frequency, and improve patient compliance.

The buccal route is particularly advantageous for systemic drug delivery, as it avoids hepatic first-pass metabolism and gastrointestinal degradation. Palmitoyl glycol chitosan (GCP) hydrogels have been successfully evaluated as physically cross-linked, mucoadhesive systems for the sustained buccal delivery of hydrophobic drugs like this compound. [2] [3] These systems form a controlled release matrix that can enhance bioavailability and improve patient compliance.

Formulation Composition and Preparation

Key Materials and Reagents

- Polymer: Palmitoyl glycol chitosan (GCP) with varying degrees of hydrophobicity (e.g., GCP12, GCP11, GCP21). GCP12, being the most hydrophobic, has shown superior sustained-release properties. [2] [3]

- Active Pharmaceutical Ingredient (API): this compound.

- Penetration Enhancer: Sodium glycodeoxycholate (GDC).

- Solvent: Purified water.

Hydrogel Preparation Protocol

This protocol outlines the preparation of a sustained-release this compound hydrogel based on the formulation from the literature. [2] [3]

Step 1: Dispersion Preparation

- Weigh out the following components:

- GCP12: 20 parts

- This compound: 12 parts

- Sodium glycodeoxycholate (GDC): 1.5 parts

- Disperse the weighed GCP12, this compound, and GDC in purified water under constant mechanical stirring at approximately 500 rpm.

- Continue stirring for 60 minutes to ensure a homogeneous dispersion and even drug distribution throughout the polymer matrix.

Step 2: Freeze-Drying (Lyophilization)

- Transfer the homogeneous dispersion into a suitable lyophilization mold.

- Freeze the dispersion rapidly at -80°C for 4 hours to solidify the structure.

- Place the frozen dispersion in a freeze-dryer.

- Lyophilize for 48 hours under a vacuum of <0.100 mBar to remove water via sublimation, resulting in a porous hydrogel scaffold.

Step 3: Post-processing

- After lyophilization, carefully remove the hydrogel from the mold.

- The hydrogel can be cut or shaped into disks or tablets of specified dimensions (e.g., 10 mm diameter, 2 mm thickness) for experimental use.

- Store the finished hydrogel in a sealed, light-resistant container in a desiccator at room temperature until use.

Experimental Characterization and Testing Protocols

To ensure the quality and performance of the developed hydrogel, a series of characterization tests must be conducted. The following workflow outlines the key experimental stages.

Physical Characterization

Protocol 1: Hydration and Swelling Studies

- Objective: To determine the water uptake capacity and swelling kinetics of the hydrogel, which influence drug release and mucoadhesion.

- Procedure:

- Weigh dry hydrogel sample (Wd).

- Immerse in phosphate buffer saline (PBS, pH 6.8) at 37°C to simulate buccal conditions.

- At predetermined time intervals, remove the hydrogel, blot gently with filter paper to remove surface water, and weigh (Wt).

- Calculate the hydration ratio as (Wt - Wd) / Wd.

- Data Analysis: Plot hydration ratio versus time to understand swelling kinetics. Note that this compound itself reduces hydrogel porosity and hydration. [2]

Protocol 2: Erosion Testing

- Objective: To assess the stability and degradation profile of the hydrogel matrix over time.

- Procedure:

- Weigh dry hydrogel sample (Wi).

- Place in a tube with PBS (pH 6.8) at 37°C under gentle agitation.

- After a set period (e.g., 5-8 hours), recover any remaining solid, dry it completely, and re-weigh (Wf).

- Calculate percentage erosion as (Wi - Wf) / Wi × 100.

- Data Analysis: The penetration enhancer GDC increases hydrogel erosion, while this compound reduces it. [2]

Protocol 3: Morphological Analysis by Scanning Electron Microscopy (SEM)

- Objective: To visualize the internal porous structure and surface morphology of the hydrogel.

- Procedure:

- Mount a freeze-fractured cross-section of the hydrogel on an SEM stub.

- Sputter-coat with a thin layer of gold or platinum to make the surface conductive.

- Image under various magnifications using an SEM.

- Data Analysis: Analyze images for pore size, distribution, and interconnectivity. This compound is known to reduce the porosity of GCP hydrogels. [2]

Biofunctional Assessment

Protocol 4: Mucoadhesion Strength Testing

- Objective: To measure the force required to detach the hydrogel from buccal mucosal tissue, critical for residence time.

- Procedure:

- Use a texture analyzer equipped with a tensile holder.

- Fix a piece of freshly excised porcine or rabbit buccal mucosa to the lower platform.

- Hydrate the hydrogel slightly and attach it to the upper probe.

- Apply a light contact force (e.g., 0.5 N) for a set contact time (e.g., 60 seconds).

- Retract the upper probe at a constant speed and measure the maximum detachment force (Fmax).

- Data Analysis: GCP hydrogels are mucoadhesive, though less so than controls like Carbopol 974NF. [2]

Protocol 5: In Vitro Drug Release Study

- Objective: To profile the release kinetics of this compound from the hydrogel under simulated conditions.

- Procedure:

- Place the hydrogel in a vessel containing PBS (pH 6.8) at 37°C, using a dissolution apparatus with mild agitation.

- At scheduled time points (e.g., 0.5, 1, 2, 3, 4, 5, 6 hours), withdraw release medium samples and replace with fresh buffer to maintain sink conditions.

- Analyze samples for this compound concentration using a validated HPLC method. [3]

- Data Analysis: Plot cumulative drug release (%) versus time. Fit data to kinetic models (zero-order, first-order, Higuchi) to determine the release mechanism.

Protocol 6: Ex Vivo Buccal Permeation Study

- Objective: To evaluate the ability of this compound to permeate across the buccal barrier.

- Procedure:

- Use a Franz diffusion cell with freshly excised buccal mucosa as the barrier.

- Mount the mucosa between the donor and receptor compartments.

- Place the hydrogel in the donor compartment.

- The receptor compartment contains PBS (pH 7.4) at 37°C under continuous stirring.

- Sample the receptor fluid at intervals and analyze for this compound content.

- Data Analysis: Calculate parameters like flux (Jss) and permeability coefficient (Papp). The inclusion of GDC as a penetration enhancer is critical for improving the permeation of hydrophobic drugs. [3]

Quantitative Data Summary

The table below summarizes key quantitative findings from the study on GCP hydrogels for this compound delivery. [2] [3]

Table 1: Summary of Experimental Data for this compound-Loaded GCP Hydrogels

| Formulation Component / Property | Effect / Value | Experimental Context |

|---|---|---|

| GCP12 : this compound : GDC Ratio | 20 : 12 : 1.5 | Optimized formulation for sustained buccal delivery. [2] |

| This compound Detection (In Vivo) | 0.5 hours | First detected in plasma after buccal administration in rabbits. [2] |

| Sustained Release Duration (In Vivo) | At least 5 hours | Delivery was sustained for this period from GCP12 formulation. [2] |

| Effect of this compound | Reduces porosity, erosion, and hydration | Observed during hydrogel characterization. [2] |

| Effect of GDC | Increases hydration and erosion | Observed during hydrogel characterization. [2] |

| Mucoadhesion | Less than Carbopol 974NF | All GCP gels were mucoadhesive but lower than the control polymer. [2] |

In Vivo Protocol and Efficacy

The ultimate validation of the delivery system's efficacy comes from in vivo studies. The following diagram conceptualizes the drug's journey from the hydrogel to systemic circulation.

Protocol 7: In Vivo Pharmacokinetic Study in Rabbit Buccal Model

- Objective: To evaluate the sustained-release performance and bioavailability of this compound from the hydrogel in a live animal model.

- Animal Model: New Zealand White rabbits.

- Procedure:

- Fast rabbits for 12 hours prior to the experiment with free access to water.

- Anesthetize the animal and gently clean the buccal pouch.

- Apply the hydrogel formulation to the buccal mucosa.

- At predetermined time points (e.g., 0, 0.5, 1, 2, 3, 4, 5, 6, 8 hours), collect blood samples from the marginal ear vein.

- Process plasma and analyze for this compound concentration using a validated bioanalytical method (e.g., HPLC). [3] [1]

- Data Analysis: Determine key pharmacokinetic parameters: ( C_{max} ) (maximum concentration), ( T_{max} ) (time to reach ( C_{max} )), and AUC (area under the curve, representing total exposure). Compare against a control formulation (e.g., Carbopol tablet). The GCP12 hydrogel should show sustained delivery, with this compound first detected at 0.5 hours and maintained for at least 5 hours. [2]

Troubleshooting and Technical Notes

- Low Drug Loading: Ensure the drug is finely powdered before dispersion. Increasing stirring time during dispersion may improve homogeneity.

- Poor Mucoadhesion: If adhesion is insufficient, consider increasing the proportion of GCP or using a blend with another mucoadhesive polymer (e.g., chitosan). Ensure the hydrogel is slightly hydrated upon application.

- Burst Release of Drug: A burst release indicates poor entrapment or overly large pores. Optimize the freeze-drying cycle (slower freezing can create larger ice crystals and pores) or slightly increase the cross-linking density of the polymer.

- Poor Drug Permeation: The concentration of the penetration enhancer (GDC) can be optimized. However, note that higher GDC concentrations may excessively increase hydrogel erosion.

Conclusion

The application of palmitoyl glycol chitosan-based hydrogels presents a viable and effective strategy for the sustained buccal delivery of this compound. The protocols outlined herein provide a comprehensive framework for the formulation, characterization, and evaluation of this drug delivery system. The provided data demonstrates the system's ability to sustain drug release for over 5 hours in vivo, addressing the pharmacokinetic limitations of this compound. Further optimization and rigorous toxicological studies are recommended before clinical translation.

References

Application Note & Protocol: HPLC Analysis of Denbufylline in Human Plasma

Introduction

Denbufylline is an experimental small molecule and a selective phosphodiesterase 4 (PDE4) inhibitor [1] [2]. The need for a robust, sensitive, and accurate High-Performance Liquid Chromatography (HPLC) method is critical for supporting pharmacokinetic studies and therapeutic drug monitoring during clinical development. This document outlines a detailed protocol for quantifying this compound in human plasma, adapted from a validated method for a similar small molecule drug and general HPLC principles [3] [4] [5].

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the sample preparation and analysis process.

Materials and Methods

3.1. Reagents and Chemicals

- Analyte: this compound (reference standard)

- Internal Standard (IS): A suitable, structurally similar analog to this compound (e.g., another xanthine derivative) needs to be identified and sourced. The repaglinide method used indomethacin as an IS [3].

- Solvents: HPLC-grade or higher Acetonitrile, Ethyl Acetate, and Water.

- Chemicals: Ammonium formate, Formic Acid, or similar for mobile phase preparation.

3.2. Instrumentation and Chromatographic Conditions This method is based on a reverse-phase HPLC setup. The core parameters are summarized below, with specific conditions adapted from a peer-reviewed method [3].

- HPLC System: Standard HPLC system with a pump, autosampler, and column oven.

- Detector: Ultraviolet (UV) detector. The maximum absorbance wavelength (λmax) for this compound should be determined via a UV scan. As an alternative, Fluorescence Detection (FLD) can be explored if this compound is native fluorescent or can be derivatized, as it often provides higher sensitivity and selectivity for complex biological matrices [6].

- Data System: Software for data acquisition and processing.

| Parameter | Specification | Notes |

|---|---|---|

| Column | Purospher STAR C-18 (4.6 mm x 150 mm, 5 µm) [3] | Other C18 columns with similar phase and dimensions can be tested. |

| Mobile Phase | Acetonitrile - Ammonium Formate (0.01 M, pH 2.7) (60:40, v/v) [3] | The pH of the aqueous buffer is critical for controlling retention and peak shape of ionizable analytes. |

| Flow Rate | 1.0 mL/min [3] | |

| Injection Volume | 10-100 µL | To be optimized based on sensitivity requirements. |

| Column Temperature | Ambient or controlled (e.g., 30-40°C) | |

| Detection | UV (Wavelength to be determined) or FLD (λ_ex/λ_em to be determined) |

3.3. Detailed Step-by-Step Protocol

Step 1: Mobile Phase Preparation

- Prepare 0.01 M Ammonium Formate buffer by dissolving the appropriate amount of ammonium formate in purified water.

- Adjust the pH to 2.7 using formic acid [3].

- Mix the buffer with Acetonitrile in a 40:60 (v/v) ratio.

- Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter and degas thoroughly before use to prevent pump damage and baseline noise [5].

Step 2: Standard and Quality Control (QC) Sample Preparation

- Prepare stock solutions of this compound and the Internal Standard (IS) in a suitable solvent (e.g., methanol or a mixture with water).

- Serially dilute the stock solution with the same solvent to create working standard solutions.

- Spike blank human plasma with the working standards to generate calibration standards covering the expected concentration range (e.g., 20–200 ng/mL, based on the repaglinide model) [3].

- Similarly, prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

Step 3: Sample Preparation (Extraction) This is a critical step for removing interfering plasma matrix components.

- Pipette 500 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

- Add a fixed volume of the Internal Standard working solution (e.g., 50 µL).

- Add a suitable volume of extraction solvent (e.g., 2 mL of Ethyl Acetate). The sample pH may be adjusted to 7.4 prior to extraction for optimal recovery [3].

- Vortex mix vigorously for 5-10 minutes.

- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.

- Transfer the upper organic layer to a clean tube.

- Evaporate the organic layer to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

- Reconstitute the dry residue with 200 µL of the HPLC mobile phase, vortex mix, and transfer to an HPLC vial for injection.

Step 4: HPLC System Setup and Execution

- Install and equilibrate the C18 column with the mobile phase at the set flow rate until a stable baseline is achieved.

- Set the detector parameters (wavelength for UV, or excitation/emission wavelengths for FLD).

- Create an injection sequence in the HPLC software that includes blank plasma, zero samples (plasma with IS), calibration standards, QC samples, and unknown patient samples.

- Inject the samples and begin data collection.

Method Validation Parameters

Any developed HPLC method must be validated to ensure it is reliable and fit for its purpose. The following table summarizes the key parameters and target criteria based on international guidelines (ICH, USP) [7].

| Validation Parameter | Objective | Recommended Procedure & Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | To confirm the method can distinguish this compound and IS from interfering plasma components. | Analyze blank plasma from at least 6 different sources. No significant interference should be present at the retention times of the analyte and IS [7]. |

| Linearity & Range | To demonstrate the detector response is proportional to analyte concentration. | Analyze at least 5 non-zero calibration standards. A correlation coefficient (r) of ≥0.999 is desirable [3] [7]. |

| Accuracy | Closeness of the measured value to the true value. | Assess using QC samples at 3 concentrations (low, mid, high) with n≥5. Accuracy should be within ±15% of the nominal value (±20% at LLOQ) [7]. |

| Precision | Degree of scatter in a series of measurements. | Repeatability (Intra-day): n≥5 at 3 concentrations in one day. RSD < 15% (<20% at LLOQ). Intermediate Precision (Inter-day): Repeat over 3 days, different analysts/equipment. RSD < 15% [3] [7]. |

| Recovery | Efficiency of the extraction process. | Compare the analyte response of extracted QC samples to unextracted standards at the same concentration. Recovery should be consistent and precise [3]. |

| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | The signal-to-noise ratio should be >10. Accuracy and Precision at LOQ should be within ±20% [7]. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Evaluate impact of small changes in mobile phase pH (±0.1), organic composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability criteria should still be met [7]. |

System Suitability Testing

Before each analytical run, system suitability should be verified to ensure the HPLC system is performing adequately. The following diagram outlines the logical decision process for this test.